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Optimal Concentration of PF-562271 for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	PF-562271 besylate					
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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 is a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in cellular signaling pathways governing cell proliferation, survival, migration, and invasion.[4] Overexpression and activation of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease.[5] Consequently, PF-562271 has emerged as a valuable tool for investigating the roles of FAK and Pyk2 in cancer biology and as a potential therapeutic agent.

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of PF-562271 in cell culture experiments. The included protocols are designed to assist researchers in assessing its effects on cell viability, migration, invasion, and target protein phosphorylation.

Data Presentation: Efficacy of PF-562271 in Various Cell Lines

The effective concentration of PF-562271 can vary significantly depending on the cell line and the specific biological process being investigated. The following table summarizes key quantitative data from published studies.



Cell Line	Cancer Type	Assay	Effective Concentration / IC50	Reference
Pancreatic Cancer				
MPanc-96	Pancreatic Ductal Adenocarcinoma	FAK Phosphorylation (pY397) Inhibition	0.1 - 0.3 μM (Maximal Inhibition)	[4][6]
Migration Assay (IGF-I stimulated)	0.1 μM (Significant Decrease)	[7]		
Invasion Assay (Serum- stimulated)	0.1 μM (Significant Reduction)	[7]		
MAD08-608	Pancreatic Ductal Adenocarcinoma	FAK Phosphorylation (pY397) Inhibition	0.1 - 0.3 μM (Maximal Inhibition)	[4][6]
Osteosarcoma				
143B	Osteosarcoma	Cell Viability (72h)	IC50 = 1.98 μM	[5]
MG63	Osteosarcoma	Cell Viability (72h)	IC50 = 1.76 μM	[5]
WELL5	Osteosarcoma	Cell Viability (72h)	IC50 = 3.83 μM	[5]
U2OS	Osteosarcoma	Cell Viability (72h)	IC50 = 2.95 μM	[5]
HUVEC	Endothelial Cells	Cell Viability (24h)	IC50 = 1.118 μM	[5]
Glioblastoma				

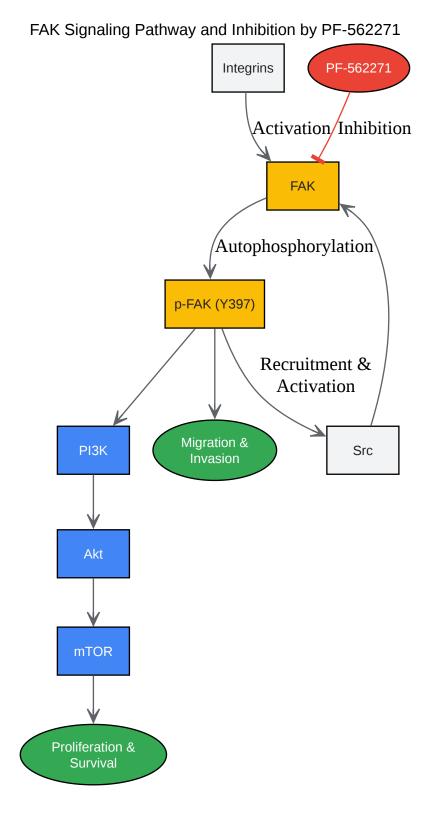


Primary Human Glioma Cells	Glioblastoma	Cell Viability (72h, with TMZ)	16 nM (Significant Reduction)	[3]
Ewing Sarcoma				
TC32	Ewing Sarcoma	Cell Viability (3 days)	IC50 = 2.1 μM	[2]
A673	Ewing Sarcoma	Cell Viability (3 days)	IC50 = 1.7 μM	[2]
Other				
PC3-M	Prostate Cancer	Cell Cycle Arrest (G1)	3.3 μΜ	[1]
A431	Epidermoid Carcinoma	Collective Cell Invasion	250 nM (Complete Inhibition)	[1]

Signaling Pathways and Experimental Workflow FAK Signaling Pathway

PF-562271 primarily targets the phosphorylation of FAK at tyrosine 397 (Y397), a critical autophosphorylation site. Inhibition of this event disrupts downstream signaling cascades, including the PI3K-Akt-mTOR pathway, which is crucial for cell survival and proliferation.





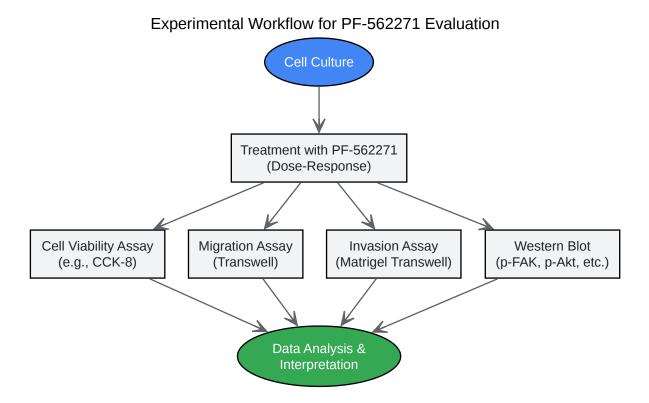
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FAK Signaling Pathway Inhibition



General Experimental Workflow

A typical workflow for evaluating the efficacy of PF-562271 involves a series of in vitro assays to determine its impact on key cellular functions.



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